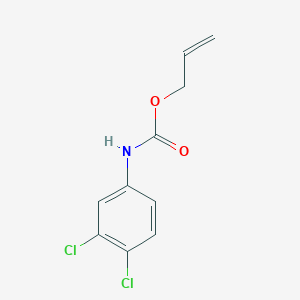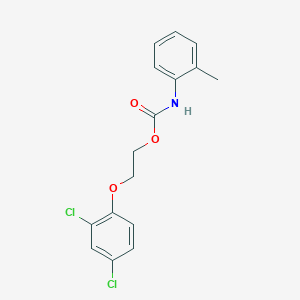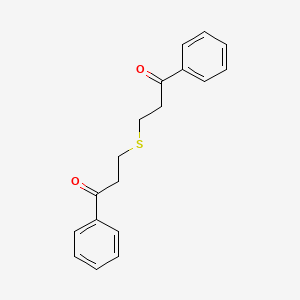
3,3'-Thiodipropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Thiodipropiophenone is an organic compound with the molecular formula C18H18O2S and a molecular weight of 298.407 g/mol . This compound is characterized by the presence of a thioether linkage between two propiophenone moieties. It is a relatively rare and unique chemical, often used in early discovery research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Thiodipropiophenone typically involves the reaction of 3,3’-thiodipropionic acid with phenylmagnesium bromide, followed by oxidation . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Thiodipropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioether group into a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Aplicaciones Científicas De Investigación
3,3’-Thiodipropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3’-Thiodipropiophenone involves its interaction with various molecular targets. The thioether linkage can participate in redox reactions, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiodipropionic acid: Similar in structure but lacks the phenyl groups.
Propiophenone: Lacks the thioether linkage.
Thiophene derivatives: Contain sulfur but have different structural frameworks.
Uniqueness
3,3’-Thiodipropiophenone is unique due to its combination of a thioether linkage and two propiophenone moieties. This structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research purposes .
Propiedades
Número CAS |
23080-98-0 |
|---|---|
Fórmula molecular |
C18H18O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-(3-oxo-3-phenylpropyl)sulfanyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H18O2S/c19-17(15-7-3-1-4-8-15)11-13-21-14-12-18(20)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
FEKPPNWLRHDBLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCSCCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
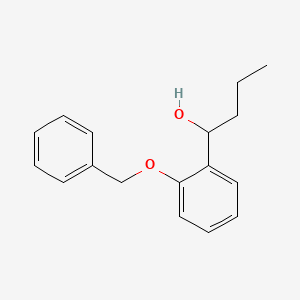
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
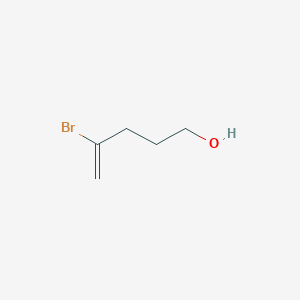
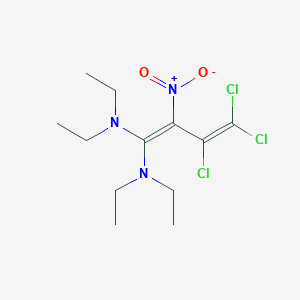
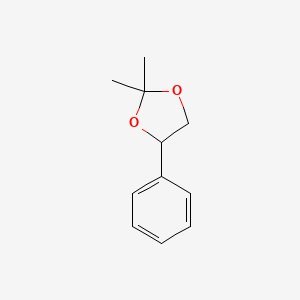
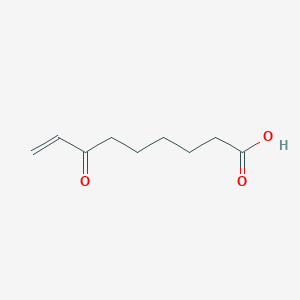
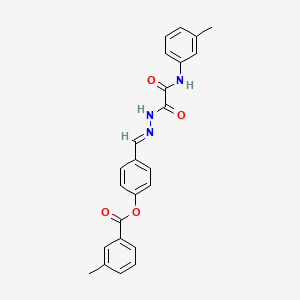
![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
